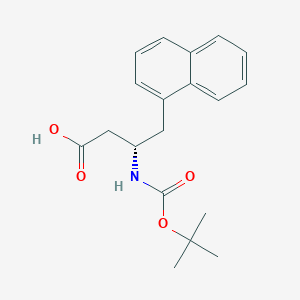

Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a naphthyl group attached to the butyric acid chain. This compound is of significant interest in organic synthesis and peptide chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction conditions are mild, and the catalyst can be easily separated and reused. The protection of the amino group is crucial to prevent side reactions during subsequent synthetic steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized under specific conditions to form naphthoquinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Free amine.

Scientific Research Applications

Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The naphthyl group enhances the compound’s hydrophobic interactions, making it suitable for use in hydrophobic environments and interactions with hydrophobic proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid: Similar structure but with the naphthyl group attached at a different position.

Boc-(S)-3-Amino-4-phenyl-butyric acid: Contains a phenyl group instead of a naphthyl group.

Boc-(S)-3-Amino-4-(1-naphthyl)-propionic acid: Shorter carbon chain.

Uniqueness

Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid is unique due to the specific positioning of the naphthyl group, which imparts distinct chemical and physical properties. This positioning enhances its reactivity and suitability for specific applications in organic synthesis and peptide chemistry.

Biological Activity

Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid (Boc-Nap) is a chiral amino acid derivative notable for its role in peptide synthesis and its potential therapeutic applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a 1-naphthyl moiety, which significantly influences its biological activity.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₃NO₄

- Molecular Weight : 329.39 g/mol

- CAS Number : 219297-09-3

The unique structure of Boc-Nap enhances its hydrophobic interactions, making it a valuable component in peptide synthesis aimed at improving the stability and binding affinity of peptides.

Biological Activity

The biological activity of this compound is primarily linked to its incorporation into peptides. The following sections outline key aspects of its biological activity:

1. Peptide Synthesis

Boc-Nap serves as a building block in the synthesis of peptides, where it can enhance the overall properties of the resulting compounds. The presence of the naphthyl group contributes to increased hydrophobicity, which can improve binding interactions with target proteins or receptors.

2. Binding Affinities

Studies have shown that peptides containing Boc-Nap exhibit altered binding affinities compared to those without it. This alteration is crucial for developing peptides that target specific biological pathways or therapeutic targets.

3. Therapeutic Applications

Boc-Nap has been explored for its potential in drug development, particularly in creating peptide-based therapeutics. Its ability to influence peptide properties makes it a candidate for targeting diseases where peptide interactions are critical.

Research Findings

Recent studies have highlighted the significance of Boc-Nap in various biological contexts:

- Hydrophobic Interactions : Research indicates that Boc-Nap enhances hydrophobic interactions within peptide structures, facilitating more effective binding to enzymes and receptors .

- Enzyme Interaction Studies : In vitro studies demonstrated that peptides containing Boc-Nap showed improved interactions with specific enzymes, suggesting potential applications in enzyme inhibition or modulation .

Case Study: Peptide Development

A case study involving the synthesis of a peptide incorporating Boc-Nap illustrated its impact on biological activity. The synthesized peptide displayed enhanced stability and binding affinity towards a target receptor compared to control peptides lacking the naphthyl moiety.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Naphthyl group at position 1 | Different reactivity due to positional changes |

| Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid | Naphthyl group at position 2 | Enhanced hydrophobic properties |

| Boc-(S)-3-Amino-4-phenyl-butyric acid | Contains a phenyl group instead | Variations in hydrophobicity and binding characteristics |

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDXPRAUFACOHG-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.